5-({5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a tert-butylphenoxy group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps:
Bromination: The initial step involves the bromination of a suitable phenyl precursor to introduce the bromine atom.
Ether Formation: The next step involves the formation of the ether linkage by reacting the brominated phenyl compound with 4-tert-butylphenol in the presence of a suitable base.
Diazinane Trione Formation: The final step involves the formation of the diazinane trione core through a cyclization reaction, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tert-butyl groups.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Products include phenolic derivatives and carboxylic acids.
Reduction: Products include de-brominated compounds.
Substitution: Products include various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.
Industry
In industry, this compound is used in the development of advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-({5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromine atom and the tert-butylphenoxy group play crucial roles in its binding affinity and selectivity. The compound can modulate various biological pathways, including enzyme inhibition and receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(4-tert-butylphenoxy)aniline
- 2-(4-Bromo-2-tert-butylphenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
Compared to similar compounds, 5-({5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione stands out due to its diazinane trione core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H27BrN2O5 |
---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
5-[[5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H27BrN2O5/c1-25(2,3)17-6-9-19(10-7-17)32-12-13-33-21-11-8-18(26)14-16(21)15-20-22(29)27(4)24(31)28(5)23(20)30/h6-11,14-15H,12-13H2,1-5H3 |
InChI Key |
KLOAPSXKLDYQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.